molecular formula C18H18ClN3OS B2799816 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide CAS No. 897457-85-1

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide

Cat. No. B2799816
CAS RN: 897457-85-1
M. Wt: 359.87
InChI Key: FMUZYBUWBYPEOV-UHFFFAOYSA-N
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Description

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-cyclopentylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Agent

A series of arylidenehydrazide compounds were synthesized from [6- (4-chlorophenyl)imidazo [2,1- b ]thiazol-3-yl]acetic acid hydrazide . The compound 3b, which is one of the synthesized compounds, displayed broad-spectrum antiproliferative activity against all of the tested cell lines . The greatest growth inhibitions were observed against an ovarian cancer cell line (OVCAR-3), a colon cancer cell line (HCT-15), two renal cancer cell lines (CAKI-1 and UO-31) and two leukemia cell lines (CCRF-CEM and SR) .

2. Inhibitor of Prostate Cancer Cell Line The compound 3b exhibited a promising inhibitory activity over most of the cancer cell lines, the most remarkable effects were observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

3. Stimulator of Human Constitutive Androstane Receptor (CAR) CITCO, an imidazothiazole derivative, stimulates human constitutive androstane receptor (CAR) nuclear translocation . This could potentially be used for the activation of mouse constitutive androstane receptor (CAR) and human CAR .

Antifungal Agent

Imidazothiazole derivatives have been known to exhibit antifungal properties . This suggests that the compound could potentially be used in the development of new antifungal agents.

Antitubercular Agent

Imidazothiazole derivatives have also been known to exhibit antitubercular properties . This suggests that the compound could potentially be used in the development of new antitubercular agents.

Antipsychotic Agent

Imidazothiazole derivatives have been known to exhibit antipsychotic properties . This suggests that the compound could potentially be used in the development of new antipsychotic agents.

Antiviral Agent

Imidazothiazole derivatives have been known to exhibit antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral agents.

Immunostimulating Activities in Cancer

Levamisole, a well-known imidazothiazole derivative, has been extensively studied for its immunostimulating activities in cancer . It appears that Levamisole can modulate the immune system through T-cell activation and proliferation , increasing the neutrophil mobility and stimulating the antibody formation . This suggests that the compound could potentially be used in the development of new immunostimulating agents.

Mechanism of Action

Target of Action

The primary target of this compound is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

The compound, also known as CITCO, is an imidazothiazole derivative . It interacts with CAR by stimulating its nuclear translocation . This means that the compound binds to CAR in the cytoplasm of the cell, triggering a change in the receptor’s conformation. This change allows CAR to move into the cell nucleus, where it can regulate gene expression .

Biochemical Pathways

Once inside the nucleus, CAR binds to specific sequences of DNA, known as response elements. This binding influences the transcription of various genes, particularly those involved in the metabolism and transport of drugs and other xenobiotics . The exact pathways affected can vary depending on the specific genes targeted in different cells.

Pharmacokinetics

The compound’s bioavailability would be influenced by these factors, as well as by its chemical stability and solubility .

Result of Action

The activation of CAR by this compound leads to changes in the expression of a variety of genes. These changes can have multiple effects at the molecular and cellular levels, including alterations in drug metabolism and transport . This can influence how the body responds to various drugs, potentially affecting their efficacy and toxicity.

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of other drugs that are also metabolized by CAR-regulated enzymes could affect the compound’s efficacy. Additionally, factors such as the individual’s health status, age, and genetic makeup could influence how the compound is metabolized and its overall effects .

properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c19-13-7-5-12(6-8-13)16-10-22-15(11-24-18(22)21-16)9-17(23)20-14-3-1-2-4-14/h5-8,10-11,14H,1-4,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUZYBUWBYPEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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